4-Phenyl(1,2,4)triazino(4,3-b)indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79441-91-1 |
|---|---|
Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
4-phenyl-[1,2,4]triazino[4,3-b]indazole |
InChI |
InChI=1S/C15H10N4/c1-2-6-11(7-3-1)14-10-16-17-15-12-8-4-5-9-13(12)18-19(14)15/h1-10H |
InChI Key |
XEGALTMZLRIKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=C4C=CC=CC4=NN23 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyl 1,2,4 Triazino 4,3 B Indazole and Analogous Systems
General Approaches for the Synthesis of Fused Indazole-Triazine Ring Systems
General synthetic strategies for these fused systems often rely on building the triazine ring onto an existing indazole structure or a related precursor. These methods include annulation, where a new ring is formed onto a pre-existing one, and cyclization reactions, which form a ring from a single acyclic precursor. The choice of strategy often dictates the substitution pattern and isomeric outcome of the final product.
The synthesis of the 1,2,4-triazino[2,3-b]indazole system, an isomer of the title compound, can be accomplished through specialized annulation reactions. These methods typically involve the reaction of a substituted indazole with a reagent that provides the necessary atoms to form the fused triazine ring.
A notable method for the synthesis of 1,2,4-triazino[2,3-b]indazoles is the domino or tandem reaction sequence involving an abnormal Staudinger reaction, an aza-Wittig reaction, and subsequent isomerization. This one-pot process provides an efficient route to the fused heterocyclic system. The reaction of vinyliminophosphorane with acyl chlorides can lead to the formation of trisubstituted oxazoles, showcasing the utility of the aza-Wittig reaction in building heterocyclic rings. nih.gov The Staudinger/aza-Wittig sequence itself is a powerful tool for creating nitrogen-containing heterocycles. researchgate.netnih.gov Specifically for the indazole-fused system, a temperature-dependent regioselective synthesis has been developed that yields 1,2,4-triazino[2,3-b]indazoles through a domino-Staudinger/aza-Wittig/isomerization pathway. documentsdelivered.com
The regiochemical outcome of these reactions can be highly dependent on the conditions. For instance, the synthesis of fused triazinoindazoles via the Staudinger/aza-Wittig/isomerization sequence is temperature-dependent. documentsdelivered.com At lower temperatures, the reaction may favor the formation of one isomer, while higher temperatures can lead to a different regioisomer. This highlights the importance of optimizing parameters such as temperature, solvent, and catalysts to selectively synthesize the desired fused system. Triazine-based coupling agents have been optimized for amidation reactions, demonstrating high efficiency and the ability to achieve high degrees of substitution under mild conditions. nih.gov The optimization of reaction conditions for annulation reactions involving pyridines has also been shown to be highly effective, with temperature being a key factor in the thermal decomposition of triazinone precursors to initiate the reaction. nih.gov
The synthesis of the 1,2,4-triazino[4,3-b]indazole ring system, which includes the title compound, often proceeds via cyclization reactions. These methods can involve the intramolecular condensation of a suitably functionalized precursor. For example, the synthesis of related nih.govnih.govrsc.orgtriazino[4,3-a]indoles has been achieved by reacting 2-diazo-3-ethoxycarbonylindole with active methylene (B1212753) compounds. nih.gov A common strategy for forming fused 1,2,4-triazine (B1199460) rings involves the cyclization of precursors like pyrazole-derived azo dyes. mdpi.com This often occurs through an intramolecular condensation reaction, such as between a hydroxyl group and an NH group, with the elimination of a water molecule to close the triazine ring. mdpi.com Another approach involves the reaction of a hydrazine (B178648) derivative, such as 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole, with other bifunctional reagents in a multicomponent reaction to build the fused system. nih.gov
Beyond the specific methods for the [2,3-b] and [4,3-b] systems, a broader range of synthetic strategies exists for constructing related fused heterocycles.
[3+2] and [3+3] Annulation: Domino annulation reactions of nitrile imines with succinimide (B58015) or thiazolidine-dione can produce 1,2,4-triazoles and 1,3,4-thiadiazinones, respectively. researchgate.netresearchgate.net
[4+2] Domino Annulation: Efficient [4+2] domino annulation reactions have been developed for synthesizing 1,2,4-triazine derivatives from readily available materials like ketones, aldehydes, and alkynes. rsc.org
Reductive Cyclization: Fused nih.govnih.govrsc.orgtriazines can be synthesized via the reductive cyclization of nitroarylhydrazides. mdpi.com
Reaction with Amidrazones: Ortho-quinones can react with benzamidrazone to yield fused nih.govnih.govrsc.orgtriazine systems. mdpi.com
Intramolecular Cyclization: The synthesis of 1,2,3-triazole-fused heterocycles can be achieved through methods like intramolecular Heck reactions or the cyclization of azido (B1232118) aldehydes with nitroalkanes. researchgate.net
Condensation Reactions: Fused systems like 1,2,4-triazolo[3,4-b] nih.govrsc.orgrsc.orgthiadiazines can be formed through the acid-catalyzed cyclocondensation of a substituted triazole with α-bromoacetyl derivatives. nih.gov Similarly, triazino[3,4-b] nih.govrsc.orgrsc.orgthiadiazines have been prepared by reacting 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with phenacyl halides. researchgate.net
Annulation Reactions for 1,2,4-Triazino[2,3-b]indazole Derivatives
Precursor Molecules and Reagents Utilized in Triazinoindazole Synthesis
The synthesis of triazinoindazoles and their analogues relies on a variety of precursor molecules and reagents. The specific choice of starting materials is crucial for directing the reaction toward the desired fused heterocyclic system.
Key precursors and reagents include:
Hydrazine Derivatives: Hydrazines and hydrazides are fundamental building blocks. Benzhydrazide is used to prepare hydrazide precursors for reductive cyclization. mdpi.com Phenylacetic hydrazide and furan-2-carboxylic acid hydrazide serve as starting points for creating substituted 1,2,4-triazole-3-thiols. mdpi.com Thiocarbohydrazide is a precursor for 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net
Aryl Isothiocyanates: These reagents react with hydrazides to form thiosemicarbazide (B42300) intermediates, which can then be cyclized. mdpi.com
Ortho-nitro Precursors: Ortho-nitro hydroxyarenes or ortho-nitro haloarenes are used to generate nitroarylhydrazides, which are key intermediates in reductive cyclization methods for forming fused triazines. mdpi.com
Bifunctional Reagents: Compounds with two reactive sites, such as α-bromoacetyl derivatives, phenacyl halides, and various aldehydes and ketones, are frequently used to react with amino-thiol-triazoles or similar precursors to form the second fused ring. nih.govresearchgate.netresearchgate.net
Azides: Azides are precursors in Staudinger/aza-Wittig reactions and are also used in cycloaddition reactions (e.g., "click chemistry") to form triazole rings. documentsdelivered.comnih.gov
Spectroscopic and Analytical Techniques for Structural Elucidation of Synthesized Compounds
Following the synthesis of polycyclic heterocyclic systems like 4-Phenyl(1,2,4)triazino(4,3-b)indazole, a rigorous structural analysis is essential. While specific experimental data for this exact compound is not widely published, the characterization relies on a standard array of analytical methods that are well-documented for analogous structures, including substituted indazoles, triazines, and related fused systems. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the protons on the indazole ring system and the phenyl substituent. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are all critical for assignment. ipb.pt For instance, the protons of the indazole core typically appear in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts and coupling patterns depending on their position within the fused ring system. chemicalbook.com The five protons of the C4-phenyl group would also resonate in this aromatic region.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the functional groups and hybridization of the carbon atoms. In the case of the target molecule, distinct signals would be expected for the carbons of the indazole and triazine rings, as well as the phenyl group. The carbon atoms at the fusion points of the rings and those bearing substituents have characteristic chemical shifts. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule. mdpi.comipb.pt
Illustrative ¹H and ¹³C NMR Data for Analogous Structures
The following tables provide representative NMR data from structurally related compounds to illustrate the expected values for the this compound core structure.
Table 1: Representative ¹H NMR Data for Related Heterocyclic Cores (Data is illustrative, based on published values for analogous systems)
| Proton Type | Analogous Compound Source | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Indazole Protons | 1H-Indazole chemicalbook.com | 7.10 - 8.10 | m, d, t |
| Phenyl Protons | 1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org | 7.30 - 7.85 | m |
| Triazole Proton | 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole rsc.org | ~7.77 | s |
m = multiplet, d = doublet, t = triplet, s = singlet
Table 2: Representative ¹³C NMR Data for Related Heterocyclic Cores (Data is illustrative, based on published values for analogous systems)
| Carbon Type | Analogous Compound Source | Typical Chemical Shift (δ, ppm) |
| Indazole Carbons | Indazole Derivatives researchgate.net | 110 - 145 |
| Phenyl Carbons | 1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org | 125 - 135 |
| Triazine/Triazole Carbons | Various Triazoles/Triazines rsc.orgscispace.com | 145 - 165 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. mdpi.comrsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing stable fragments that correspond to different parts of the molecule, such as the loss of the phenyl group or the fragmentation of the heterocyclic core. For this compound (C₁₅H₁₀N₄), the expected monoisotopic mass would be approximately 246.09 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds. For the target compound, key expected absorptions would include:
C=N and C=C stretching: Typically found in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings. researchgate.net
Aromatic C-H stretching: Usually observed above 3000 cm⁻¹.
Aromatic C-H bending: Found in the 650-900 cm⁻¹ region, which can sometimes help determine the substitution pattern on the aromatic rings.
For example, in related triazole derivatives, characteristic C=N and N-N stretching vibrations are key identifiers. rsc.org
Elemental Analysis
Elemental analysis provides the percentage composition (by mass) of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close match between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Reaction Mechanisms and Mechanistic Investigations in Triazinoindazole Synthesis
Proposed Mechanistic Pathways for Triazinoindazole Ring Formation
The synthesis of the 4-Phenyl smolecule.comnih.govreddit.comtriazino[4,3-b]indazole scaffold is typically achieved through the cyclocondensation of a 3-hydrazinyl-1H-indazole precursor with a suitable two-carbon electrophilic synthon containing a phenyl group. A common and illustrative example of such a synthon is phenacyl bromide (α-bromoacetophenone).
The proposed mechanistic pathway generally proceeds through several key steps:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal amino group of 3-hydrazinyl-1H-indazole on the electrophilic carbonyl carbon of phenacyl bromide. This step forms a tetrahedral intermediate.
Formation of Hydrazone Intermediate: The tetrahedral intermediate subsequently dehydrates to form a stable hydrazone intermediate. This intermediate is a crucial branching point in the reaction, setting the stage for the subsequent cyclization.
Intramolecular Cyclization: The next step involves an intramolecular nucleophilic substitution. The secondary nitrogen atom of the hydrazone moiety attacks the carbon atom bearing the bromine, displacing the bromide ion and leading to the formation of the six-membered triazine ring. This is a key ring-closing step.
Aromatization: The resulting dihydro-triazinoindazole intermediate then undergoes aromatization, typically through oxidation or elimination, to yield the final, stable 4-Phenyl smolecule.comnih.govreddit.comtriazino[4,3-b]indazole product.
Alternative pathways can involve the initial alkylation of the hydrazine (B178648) moiety followed by cyclization via condensation with the carbonyl group. The precise sequence of events can be influenced by the reaction conditions. For instance, in related fused triazine syntheses, methods like the Leuckart reaction, involving amination followed by treatment with formamide (B127407) and ammonium (B1175870) acetate, have been employed to construct the triazine ring. google.com
Identification and Role of Reactive Intermediates in Cyclization Reactions
The multi-step synthesis of the triazinoindazole core relies on the formation of specific reactive intermediates. The most critical of these is the acylhydrazone or a related hydrazone derivative .
Hydrazone Intermediate: Formed from the condensation of 3-hydrazinyl-1H-indazole and a phenyl-α-ketoaldehyde or phenyl-α-haloketone, the hydrazone is the central reactive species. Its structure contains both the nucleophilic nitrogen required for ring closure and the electrophilic center (or a precursor to it). The stability and reactivity of this intermediate are paramount for achieving high yields. In the synthesis of various 1,2,4-triazoles, hydrazones and amidrazones are well-established precursors that undergo cyclization. nih.gov
N-Alkylated Hydrazine Intermediate: In an alternative pathway, the initial reaction could be an SN2 attack by the terminal nitrogen of the hydrazine on the α-carbon of phenacyl bromide. This would form an N-alkylated hydrazine intermediate. Subsequent intramolecular condensation between the remaining free amino group and the ketone would then lead to the cyclized product.
Open-Chain vs. Cyclized Tautomers: During the reaction, there may be an equilibrium between the open-chain hydrazone intermediate and a transient, partially cyclized intermediate, such as a carbinolamine, before the final irreversible dehydration and aromatization steps occur. The identification of these transient species is often challenging and may require advanced spectroscopic techniques or computational modeling.
The role of these intermediates is to properly orient the reactive functional groups for the crucial intramolecular cyclization step, which ultimately defines the formation of the fused heterocyclic scaffold.
Catalytic Influences and Solvent Effects on Triazinoindazole Synthesis
The efficiency and outcome of triazinoindazole synthesis are highly dependent on the choice of catalysts and solvents. These factors can influence reaction rates, yields, and even the regioselectivity of the cyclization.
Acid Catalysis: Acid catalysts are frequently employed to accelerate the condensation step leading to the hydrazone intermediate. The acid protonates the carbonyl oxygen of the keto-precursor, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine. In the synthesis of analogous fused triazine systems, trifluoroacetic acid has been used effectively. smolecule.com
Base Catalysis: A base may be used to facilitate the final aromatization step by promoting elimination. It can also be used in the cyclization step to deprotonate the nitrogen atom, increasing its nucleophilicity for the ring-closing attack, particularly if the leaving group is on the alkyl chain.
Solvent Effects: The choice of solvent plays a critical role.
Protic Solvents: Alcohols like ethanol (B145695) are commonly used as they can solvate the ions formed during the reaction and can participate in proton transfer steps. smolecule.com
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) are also effective, particularly for reactions involving charged intermediates or when higher temperatures are required. beilstein-journals.org The use of DMF has been noted in Suzuki coupling reactions to append the phenyl group in related heterocyclic syntheses. mdpi.com
Microwave Irradiation: This non-conventional energy source has been shown to significantly reduce reaction times and improve yields in the synthesis of related heterocyclic structures by promoting efficient heat transfer. mdpi.com
The interplay between the catalyst and solvent system is crucial for optimizing the synthesis.
Table 1: Influence of Catalysts and Conditions on Fused Heterocycle Synthesis
| Condition | Catalyst/Reagent | Solvent | Effect | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | Trifluoroacetic Acid (TFA) | Ethanol | Facilitates efficient condensation and cyclization. | smolecule.com |
| Alkylation/Cyclization | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Common base/solvent system for alkylation, can lead to mixtures of regioisomers. | beilstein-journals.org |
| Rapid Synthesis | Microwave Heating | Various | Reduces reaction times and can improve yields compared to conventional heating. | mdpi.com |
| Fused Triazinone Synthesis | Ammonium Acetate | Formamide | Used in Leuckart-type conditions for ring closure. | google.com |
Regioselectivity and Stereoselectivity in the Construction of Fused Triazinoindazole Scaffolds
Stereoselectivity is not a primary concern for the synthesis of the planar, aromatic core of 4-Phenyl smolecule.comnih.govreddit.comtriazino[4,3-b]indazole. However, regioselectivity is of utmost importance. The fusion of the triazine ring to the indazole core can theoretically result in different isomers.
The name smolecule.comnih.govreddit.comtriazino[4,3-b]indazole specifies that the triazine ring is fused to the indazole at the N-2 and C-3 positions of the indazole ring. The key challenge in the synthesis is to control the cyclization to favor this specific isomer over other possibilities, such as fusion at the N-1 position of the indazole.
The regiochemical outcome is largely determined by the site of the initial reaction on the 3-hydrazinyl-1H-indazole precursor and the subsequent cyclization step.
Kinetic vs. Thermodynamic Control: The direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products. beilstein-journals.org The formation of the N-2 isomer, which is required for the [4,3-b] fusion, can sometimes be favored under kinetic control (lower temperatures, shorter reaction times), while the N-1 isomer may be the thermodynamically more stable product. nih.gov For example, in the synthesis of 4-nitroindazole ribonucleosides, short reaction times favored the N-2 isomer, whereas longer reaction times led to the N-1 regioisomer. nih.gov
Directing Effects: The regioselectivity can be influenced by the specific reagents and conditions used. For instance, studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have shown that the choice of base and cation can direct the reaction to either the N-1 or N-2 position with high selectivity. beilstein-journals.org This suggests that chelation effects or specific non-covalent interactions between the reagents and the indazole substrate can steer the reaction towards the desired regioisomer.
Achieving high regioselectivity for the [4,3-b] scaffold requires careful optimization of reaction conditions to favor cyclization at the N-2 position of the indazole ring, a non-trivial challenge in heterocyclic synthesis.
Table 2: Factors Influencing Regioselectivity in Indazole Reactions
| Reaction Condition | Factor | Outcome | Reference |
|---|---|---|---|
| Silyl Hilbert-Johnson Glycosylation | Short Reaction Time (5 h) | Favors N-2 isomer (Kinetic Product) | nih.gov |
| Silyl Hilbert-Johnson Glycosylation | Long Reaction Time (48 h) | Favors N-1 isomer (Thermodynamic Product) | nih.gov |
| Alkylation of Indazole-3-carboxylate | Presence of Cesium ion | High selectivity for N-1 products via a chelation mechanism. | beilstein-journals.org |
Biological Activities of 4 Phenyl 1,2,4 Triazino 4,3 B Indazole and Analogues
Antiproliferative and Antitumoral Efficacy
Analogues of 4-phenyl(1,2,4)triazino(4,3-b)indazole have shown notable efficacy against various cancer cell lines. The unique structural combination of indole (B1671886) or indazole with a triazine ring appears to be a key factor in their anticancer properties.
A variety of compounds structurally related to this compound have been evaluated for their ability to inhibit the growth of human tumor cells. A series of nih.govnih.govnih.govtriazino[4,3-a]indoles, for instance, demonstrated inhibitory activity against a wide array of cancer cell lines at micromolar concentrations when tested against a panel of 60 human tumor cell lines. nih.gov Similarly, indazole-pyrimidine based derivatives have shown potent antiproliferative effects. rsc.org One such compound, 6e, exhibited nanomolar growth inhibition (GI₅₀) values against several leukemia (CCRF-CEM: 901 nM; MOLT-4: 525 nM) and renal cancer (CAKI-1: 992 nM) cell lines. rsc.org Another compound, 6f, displayed single-digit micromolar activity against the entire panel of cell lines. rsc.org
Hybrids incorporating the 1,2,4-triazole (B32235) moiety with other heterocyclic systems have also yielded promising results. Indole/1,2,4-triazole hybrids featuring an oxime moiety showed superior anticancer activity compared to their ketone precursors across numerous cancer cell lines. nih.gov Furthermore, novel indazole-chalcone hybrids have been synthesized and tested, with compounds 4a and 4d showing remarkable inhibitory activity against the human gastric cancer cell line MKN45, with IC₅₀ values of 2.65 and 3.55 µmol/L, respectively, which were more potent than the control drug sorafenib (B1663141) (IC₅₀=4.69 µmol/L). ciac.jl.cn
The substitution on the phenyl ring has been shown to be crucial for activity. In a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, derivatives with a phenyl group on the triazole moiety were more potent than those with a methyl group. mdpi.com Several of these phenyl-substituted compounds demonstrated GI₅₀ values between 22 nM and 31 nM, outperforming the reference drug erlotinib (B232) (GI₅₀ = 33 nM). mdpi.com Another study on triazolothiadiazine derivatives identified a potent compound (7b) that was effective against nine different hepatocellular carcinoma (HCC) cell lines. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Triazinoindazole Analogues
| Compound Type | Cancer Cell Line | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Indazole-Pyrimidine Hybrid (6e) | Leukemia (MOLT-4) | GI₅₀ | 525 nM | rsc.org |
| Indazole-Pyrimidine Hybrid (6e) | Leukemia (CCRF-CEM) | GI₅₀ | 901 nM | rsc.org |
| Indazole-Pyrimidine Hybrid (6e) | Renal Cancer (CAKI-1) | GI₅₀ | 992 nM | rsc.org |
| Indazole-Chalcone Hybrid (4a) | Gastric Cancer (MKN45) | IC₅₀ | 2.65 µmol/L | ciac.jl.cn |
| Indazole-Chalcone Hybrid (4d) | Gastric Cancer (MKN45) | IC₅₀ | 3.55 µmol/L | ciac.jl.cn |
| 4-(4-benzoyl, 5-phenyl-1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | Various | GI₅₀ | 22 nM | mdpi.com |
The antiproliferative effects of triazinoindazole analogues are often mediated through the induction of apoptosis and modulation of key cellular proteins involved in cancer progression.
A significant mechanism observed is the induction of programmed cell death, or apoptosis. Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives were found to induce apoptosis in DLD-1 and HT-29 colon cancer cells. nih.gov This was confirmed by Annexin V binding assays, which detect the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early marker of apoptosis. nih.govresearchgate.net The pro-apoptotic effect was significant, with one compound (MM137) leading to 68.6% of DLD-1 cells becoming apoptotic. nih.gov This process was initiated through both the intrinsic pathway, indicated by a loss of mitochondrial membrane potential, and the extrinsic pathway, confirmed by a significant increase in caspase-8 activity. nih.gov Interestingly, this apoptotic induction occurred independently of the p53 tumor suppressor protein. nih.gov
In contrast, other related compounds exert their effects through p53-dependent pathways. A series of novel thiazolo[3,2-b] nih.govnih.govnih.gov-triazoles were identified as apoptotic inducers that target and activate p53. nih.gov Docking studies revealed that these compounds bind to the p53 binding domain in its negative regulator, MDM2, thereby inducing p53 activity in MCF-7 cancer cells. nih.gov Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were found to function as apoptotic inducers by activating effector caspases (caspase-3, caspase-8) and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com
Other mechanisms include cell cycle arrest and the inhibition of specific enzymes. A triazolothiadiazine derivative was shown to cause G2/M phase cell cycle arrest in hepatocellular carcinoma cells, which was triggered by oxidative stress-induced activation of the JNK protein pathway. nih.gov Some 1,2,3-triazole-containing agents have been found to inhibit multiple receptor tyrosine kinases, such as VEGFR-2, Tie-2, and EphB4, which are crucial for tumor angiogenesis and growth. nih.gov
Table 2: Cellular Mechanisms of Action for Selected Triazinoindazole Analogues
| Compound Type | Cell Line | Observed Mechanism | Key Proteins/Pathways Modulated | Reference |
|---|---|---|---|---|
| Pyrazolo-tetrazolo-triazine Sulfonamide | DLD-1, HT-29 (Colon) | Apoptosis Induction | Caspase-8 activation, p53-independent | nih.gov |
| Triazolothiadiazine derivative | HCC (Liver) | Apoptosis, Cell Cycle Arrest | JNK pathway activation, G2/M arrest | nih.gov |
| Thiazolo[3,2-b] nih.govnih.govnih.gov-triazole | MCF-7 (Breast) | Apoptosis Induction | p53 activation via MDM2 binding | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | Various | Apoptosis Induction | Caspase-3, Caspase-8, Bax activation; Bcl2 down-regulation | mdpi.com |
| 1,2,3-Triazole-containing agent | Various | Enzyme Inhibition | VEGFR-2, Tie-2, EphB4 inhibition | nih.gov |
Antimicrobial Spectrum of Activity
Derivatives of the triazinoindazole scaffold have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against various pathogenic bacteria and fungi.
Compounds containing the 1,2,4-triazole ring system have shown significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govnih.gov A series of phenyl] nih.govnih.govnih.govtriazolo [4,3-a]- nih.govnih.govnaphthyridines were screened for their in vitro antibacterial activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). ijrpr.com Several of these compounds, particularly those with chloro (1g) and fluoro (1j) substitutions on the phenyl ring, showed potent activity, with zones of inhibition comparable to the standard antibiotic, Gentamycin. ijrpr.com
In another study, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited strong antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with some derivatives showing activity superior to the standard drug streptomycin. nih.gov However, these same compounds showed no activity against the Gram-negative E. coli. nih.gov Conversely, other 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have demonstrated activity against a panel of bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus cereus. researchgate.net
Table 3: In Vitro Antibacterial Activity of Selected Triazole Derivatives
| Compound | Bacterial Strain | Concentration (µg/disc) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| 1g (4-ClC₆H₄) | E. coli | 500 | 20.0 | ijrpr.com |
| 1g (4-ClC₆H₄) | B. subtilis | 500 | 19.5 | ijrpr.com |
| 1j (4-FC₆H₄) | E. coli | 500 | 19.5 | ijrpr.com |
| 1j (4-FC₆H₄) | B. subtilis | 500 | 19.0 | ijrpr.com |
| Gentamycin (Standard) | E. coli | 500 | 22.0 | ijrpr.com |
| 4b (Schiff base) | P. aeruginosa | - | 23 mm | researchgate.net |
| 4c (Schiff base) | C. albicans | - | 25 mm | researchgate.net |
The triazole core is a well-established pharmacophore in antifungal drug design, and analogues of triazinoindazole are no exception. ebsco.com A series of 1,2,4-triazino[5,6-b]indole compounds, GR99060 and GR99062, possessed broad-spectrum in vitro antifungal activity. nih.gov They were effective against a range of pathogenic fungi with the following Minimum Inhibitory Concentration (MIC) ranges: 0.25 to 4 µg/ml for Candida albicans, 1 to 8 µg/ml for Aspergillus spp., and 0.25 to 16 µg/ml for Cryptococcus neoformans. nih.gov
Other studies have confirmed the potent antifungal properties of various 1,2,4-triazole derivatives. A hybrid benzothiazolyl-triazole analogue, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showed a remarkable MIC value of 0.39 µg/mL against Candida albicans. ekb.eg Similarly, certain Schiff base derivatives of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were found to be more effective against Microsporum gypseum than the standard drug ketoconazole. nih.gov The antifungal activity of triazoles is generally attributed to their ability to inhibit ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. ebsco.comfrontiersin.org
Table 4: In Vitro Antifungal Activity of Selected Triazole and Triazinoindole Analogues
| Compound Type/Name | Fungal Species | Activity Measurement | Result (µg/mL) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazino[5,6-b]indoles (GR99060/GR99062) | Candida albicans | MIC Range | 0.25 - 4 | nih.gov |
| 1,2,4-Triazino[5,6-b]indoles (GR99060/GR99062) | Aspergillus spp. | MIC Range | 1 - 8 | nih.gov |
| 1,2,4-Triazino[5,6-b]indoles (GR99060/GR99062) | Cryptococcus neoformans | MIC Range | 0.25 - 16 | nih.gov |
| Benzothiazolyl-triazole analogue (4a) | Candida albicans | MIC | 0.39 | ekb.eg |
| Quinoxaline linked 1,2,4-Triazole (10d) | Candida albicans | MIC₉₀ | 4 | ekb.eg |
The structural framework of triazinoindazoles and related triazoles has proven to be a valuable scaffold for the development of antiviral agents, including those active against the Human Immunodeficiency Virus (HIV). An early example, the triazinoindole SK&F 30097, was shown to possess antiviral activity against poliovirus and rhinovirus by inhibiting viral RNA synthesis. nih.gov More recently, the focus has shifted towards more complex viruses like HIV.
Triazole derivatives have been identified as potent inhibitors of several key HIV-1 enzymes, including reverse transcriptase (RT), integrase, and protease. nih.gov A series of triazolinones were discovered to be potent non-nucleoside inhibitors of HIV-RT and were active against several NNRTI-resistant viral strains. nih.gov The hybridization of the triazole moiety with other pharmacophores has led to compounds with significant anti-HIV activity. nih.gov For example, 3'-azido-3'-deoxythymidine (AZT) derivatives modified with triazoles were found to be particularly effective at decreasing HIV-1 infection, especially when administered prior to viral exposure. mdpi.com The substitution of aromatic groups on the triazole ring was shown to improve this antiviral activity. mdpi.com
The broad-spectrum antiviral potential of this class of compounds is further highlighted by Triazavirin, a drug with an azolo-triazine core structure that is active against a range of RNA viruses, including influenza, tick-borne encephalitis, and West Nile fever. nih.gov The search for novel HIV-1 inhibitors has also identified indazole scaffolds as promising starting points for drug discovery. ciac.jl.cn
Antimalarial Potential and Activity
The search for novel antimalarial agents is critical in overcoming drug resistance. While direct studies on the antimalarial activity of this compound are not extensively detailed in the provided context, the broader family of nitrogen-containing heterocyclic compounds, including triazoles and triazines, has shown promise in this area. The development of new chemical scaffolds is a key strategy in antimalarial drug discovery, aiming to identify compounds with novel mechanisms of action that can circumvent existing resistance patterns.
Enzyme Inhibitory Profiles
The triazinoindazole core structure and its analogues have been investigated for their ability to inhibit a range of enzymes critical to various pathological processes, from cancer cell proliferation to neurological disorders.
Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine nucleus, a related scaffold, is an integral part of several kinase inhibitors. nih.gov
PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway, especially the PI3Kα isoform, is frequently mutated in cancer, making it a prime target for selective inhibitors. nih.govrsc.org Molecular hybridization has led to the development of potent quinazoline-2-indolinone derivatives as selective PI3Kα inhibitors. nih.govresearchgate.net For instance, one representative hybrid compound demonstrated a PI3Kα enzymatic IC50 value of 9.11 nM and showed significant selectivity over other PI3K isoforms. nih.govresearchgate.net The development of isoform-selective inhibitors is crucial to avoid the on-target toxicities associated with pan-PI3K inhibitors, such as hyperglycemia. nih.gov
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another well-established target in cancer therapy. frontiersin.org Several heterocyclic compounds, including those with triazole and quinazoline (B50416) structures, have been developed as EGFR inhibitors. nih.govresearchgate.netnih.gov For example, a series of erlotinib derivatives containing a 1,2,3-triazole moiety showed EGFR inhibitory activities with IC50 values ranging from 0.09 to 63.02 μM. frontiersin.org Similarly, new benzimidazole-triazole glycoconjugates have exhibited noteworthy inhibitory activity against EGFR, with IC50 values as low as 0.069 µM. nih.gov These inhibitors typically compete with ATP for the binding site in the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways. frontiersin.org
CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition is a promising strategy for cancer treatment. nih.govnih.gov Novel indolyl 1,2,4-triazole scaffolds have been synthesized and evaluated for their inhibitory activity against CDK4 and CDK6, with IC50 values ranging from 0.049 µM to 3.031 µM for CDK4 and 0.075 µM to 1.11 µM for CDK6. nih.gov Other compounds, such as the 3-substituted indolinone SU9516, have shown potent inhibition of CDK2 with an IC50 value of 22 nM. nih.gov
BTK Inhibition: Bruton's tyrosine kinase (BTK) is a critical component of B-cell receptor signaling and a key target in B-cell malignancies and autoimmune diseases. nih.govnih.govyoutube.com BTK inhibitors, often featuring pyrimidine-based scaffolds, can bind covalently to cysteine residue Cys481 in the kinase's active site, leading to irreversible inhibition. mdpi.comresearchgate.net Various BTK inhibitors have been developed, showing potent inhibition at nanomolar concentrations. nih.gov For instance, acalabrutinib (B560132) inhibits BTK with an IC50 of 30 nM, while elsubrutinib (B607293) has an IC50 of 0.18 µM. mdpi.com
VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. researchgate.netmdpi.comnih.gov Inhibition of VEGFR-2 is a major strategy in anticancer drug development. researchgate.netmdpi.com Derivatives of bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline have been identified as potent VEGFR-2 inhibitors, with one compound showing an IC50 value of 3.7 nM, comparable to the standard drug sorafenib. nih.gov Other heterocyclic systems, such as those based on quinazoline, have also yielded potent VEGFR-2 inhibitors with IC50 values in the sub-micromolar range. nih.govnih.gov
Kinase Inhibition Data
| Compound Class/Derivative | Target Kinase | IC50 Value | Source |
|---|---|---|---|
| Quinazoline-2-indolinone Hybrid | PI3Kα | 9.11 nM | nih.govresearchgate.net |
| Erlotinib-1,2,3-triazole Derivative (e15) | EGFR | 0.09 µM | frontiersin.org |
| Benzimidazole-triazole Glycoside (9a) | EGFR | 0.069 µM | nih.gov |
| Indolyl 1,2,4-triazole Derivative | CDK4 | 0.049 - 3.031 µM | nih.gov |
| Indolyl 1,2,4-triazole Derivative | CDK6 | 0.075 - 1.11 µM | nih.gov |
| Acalabrutinib | BTK | 30 nM | mdpi.com |
| Elsubrutinib | BTK | 0.18 µM | mdpi.com |
| Bis-triazolo-quinoxaline Derivative (23j) | VEGFR-2 | 3.7 nM | nih.gov |
| Quinazoline Derivative (33) | VEGFR-2 | 0.57 µM | nih.gov |
DNA Gyrase Inhibition: Bacterial DNA gyrase is an essential enzyme and a validated target for antibiotics. nih.gov Inhibitors can act by competing with ATP at the gyrase B subunit. nih.govnih.gov While novobiocin (B609625) is a known natural product inhibitor, research has explored new scaffolds. nih.gov Triazole-containing compounds have been identified as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov Other structures, such as derivatives of 4-amino-pyrazolo[1,5-a] nih.govfrontiersin.orgnih.govtriazine, have also been investigated as potential DNA gyrase inhibitors. researchgate.net
Cholinesterase Inhibition: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov The primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com Various heterocyclic compounds, including triazole and benzothiazolone derivatives, have been evaluated for this activity. nih.govmdpi.com For example, certain benzothiazolone derivatives show a preference for inhibiting BChE, with the most potent compound (M13) having an IC50 value of 1.21 µM. mdpi.com
Monoamine Oxidase Inhibition: Monoamine oxidase (MAO) inhibitors are used to treat depression and neurodegenerative disorders like Parkinson's disease by preventing the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.govnih.gov There are two isoforms, MAO-A and MAO-B. nih.gov Research has focused on developing selective inhibitors to improve efficacy and safety. nih.govmdpi.com A series of pyridazinobenzylpiperidine derivatives were found to be selective inhibitors of MAO-B, with compound S5 showing the highest potency with an IC50 of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.govmdpi.com
α-Glucosidase Inhibition: α-Glucosidase inhibitors are used to manage type 2 diabetes by slowing down the absorption of glucose from the intestine. nih.govnih.govmdpi.comyoutube.com These agents act locally in the gut to inhibit enzymes that break down complex carbohydrates into absorbable simple sugars. nih.govyoutube.com Triazoloquinazolines have been identified as a novel class of potent α-glucosidase inhibitors. nih.gov Additionally, a series of benzothiazole-triazole derivatives demonstrated superior α-glucosidase inhibitory activity compared to the standard drug acarbose, with the most active compound showing an IC50 of 20.7 µM (acarbose IC50 = 817.38 µM). mdpi.com
Other Enzyme Inhibition Data
| Compound Class/Derivative | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 µM | nih.govmdpi.com |
| Pyridazinobenzylpiperidine (S15) | MAO-A | 3.691 µM | nih.govmdpi.com |
| Benzothiazolone Derivative (M13) | BChE | 1.21 µM | mdpi.com |
| Benzothiazole-triazole Derivative (6s) | α-Glucosidase | 20.7 µM | mdpi.com |
Structure Activity Relationship Sar Studies of 4 Phenyl 1,2,4 Triazino 4,3 B Indazole Derivatives
Impact of Substituent Modifications on Biological Activity
The biological profile of 4-phenyl(1,2,4)triazino(4,3-b)indazole derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Researchers have systematically modified the phenyl ring, the fused indazole moiety, and the triazine ring system to probe their roles in modulating activity.
Influence of Substitutions on the Phenyl Ring
The phenyl group at the 4-position of the triazino-indazole core is a critical site for modification, and substitutions on this ring have been shown to profoundly influence biological activity, particularly in the context of antiprotozoal and anticancer agents.
Studies on related 2-phenyl-2H-indazole derivatives have demonstrated that the presence of the phenyl ring itself is crucial for enhancing antiprotozoal activity compared to unsubstituted 1H-indazole. nih.gov The introduction of electron-withdrawing groups to this phenyl ring is particularly favorable for activity against various protozoa. nih.gov For instance, derivatives with methoxycarbonyl, chloro, and trifluoromethyl groups at the ortho-, meta-, or para-positions of the phenyl ring displayed potent activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.gov Specifically, compounds bearing a 4-chlorophenyl, a 2-(trifluoromethyl)phenyl, or a methoxycarbonyl group at any position showed IC50 values below 0.050 µM against E. histolytica. nih.gov Similarly, potent activity against G. intestinalis was observed for derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, and 2-(trifluoromethyl)phenyl substituents. nih.gov
In the context of anticancer activity, substitutions on a phenyl ring within similar heterocyclic structures have also been key to enhancing potency. For example, in a series of 1,2,4-triazole (B32235) derivatives, the presence of a 3,4-dichlorophenyl group was associated with excellent efficacy against Hep-G2 liver cancer cells. researchgate.net
The data below summarizes the impact of various phenyl ring substituents on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives, offering insight into the electronic requirements for this class of compounds.
Table 1: Influence of Phenyl Ring Substituents on Antiprotozoal Activity (IC50 in µM) (Data derived from studies on 2-phenyl-2H-indazole derivatives)
| Substituent | Position | E. histolytica | G. intestinalis | T. vaginalis |
|---|---|---|---|---|
| 4-Chlorophenyl | para | <0.050 | >0.050 | >0.070 |
| 4-(Trifluoromethyl)phenyl | para | Favorable | Favorable | >0.070 |
| 3-(Methoxycarbonyl)phenyl | meta | <0.050 | >0.050 | <0.070 |
| 3-(Trifluoromethyl)phenyl | meta | Favorable | Favorable | <0.070 |
| 2-Chlorophenyl | ortho | >0.050 | <0.050 | <0.070 |
| 2-(Methoxycarbonyl)phenyl | ortho | <0.050 | <0.050 | >0.070 |
| 2-(Trifluoromethyl)phenyl | ortho | <0.050 | <0.050 | >0.070 |
| 2-Carboxyphenyl | ortho | >0.050 | <0.050 | <0.070 |
Data sourced from related 2-phenyl-2H-indazole derivative studies. nih.gov
Role of Modifications to the Fused Indazole Moiety
The indazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs and serves as a crucial anchor for biological activity. rsc.orgnih.gov Its structural integrity and substitution pattern play a significant role in the efficacy of derivatives. The 1H-indazole tautomer is generally more thermodynamically stable and is considered a key pharmacophore for potent inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
SAR studies on indazole-containing compounds reveal that substituent groups at various positions on the indazole scaffold are critical for activity. nih.gov For instance, in a series of IDO1 inhibitors, the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3-position were found to be essential for strong inhibitory activity. nih.gov This suggests that for the this compound system, modifications at analogous positions on the indazole portion of the fused ring could significantly modulate interactions with biological targets.
Furthermore, in the development of neuroprotective agents based on 1,2,4-triazoles, modifications that led to compounds capable of chelating iron, scavenging reactive oxygen species (ROS), and restoring mitochondrial membrane potential were highly effective. nih.gov These functions are often influenced by the heterocyclic core, indicating that the electronic and structural nature of the indazole moiety is vital for such protective mechanisms.
Effects of Alterations in the Triazine Ring System
In the development of GPR84 antagonists, the 1,2,4-triazine (B1199460) ring served as the central scaffold. nih.gov SAR studies showed that the substituents at the 5- and 6-positions of the triazine ring bind in distinct pockets of the receptor. Switching from methoxyphenyl groups to phenyl groups at these positions was a key step in probing the steric and electronic requirements for binding. nih.gov This highlights that in the fused this compound system, the atoms of the indazole ring fused to the triazine could fulfill the role of these "substituents," and their electronic nature would be paramount for target interaction.
Additionally, studies on other 1,2,4-triazine derivatives have shown that modifications to the ring system can lead to compounds with broad inhibitory activity against cell proliferation, and in some cases, induce apoptosis. nih.gov The triazine core can increase the kinetic potential of the entire derivative, making it a valuable scaffold in drug design. nih.gov During photocatalytic degradation studies, it was observed that the 1,2,4-triazole ring could be cleaved and recombine to form a more refractory six-membered triazine ring, underscoring the chemical characteristics of this heterocyclic system. nih.gov
Correlation of Specific Structural Features with Distinct Biological Targets
The specific arrangement of functional groups on the this compound scaffold dictates its affinity and selectivity for different biological targets, leading to a wide range of pharmacological activities.
Research has identified correlations between certain structural motifs and specific mechanisms of action:
Anticancer Activity: Several indazole derivatives have shown potent anticancer effects. rsc.orgnih.gov One compound, designated 2f in a study, demonstrated significant growth inhibitory activity (IC50 = 0.23–1.15 μM) against multiple cancer cell lines. rsc.orgnih.gov Its mechanism was linked to the induction of apoptosis through the upregulation of cleaved caspase-3 and Bax, the downregulation of Bcl-2, a decrease in mitochondrial membrane potential, and an increase in reactive oxygen species (ROS). rsc.orgnih.gov In other series, novel 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, competing with colchicine (B1669291) for its binding site. nih.gov Another series of triazoles showed antitumor activity by inhibiting EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis. pensoft.net
Antiprotozoal Activity: As detailed in section 5.1.1, the presence of electron-withdrawing substituents on the 2-phenyl ring of 2H-indazole derivatives is strongly correlated with potent activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.gov This suggests that the biological target in these organisms is sensitive to the electronic nature of the phenyl ring substituent.
GPR84 Antagonism: For a series of 1,2,4-triazine derivatives, specific structural features were correlated with antagonism of the G-protein-coupled receptor 84 (GPR84). High affinity was achieved with 5,6-diaryl substitution on the triazine ring. An indole (B1671886) H-bond donor at the 3-position of the triazine was found to be important for binding, as its replacement with a hydrogen bond acceptor (imidazopyridine) led to a significant loss of activity. nih.gov
Neuroprotection: Certain 1,2,4-triazole derivatives have been correlated with neuroprotective effects against ischemic brain injury. nih.gov The most effective compounds were those capable of chelating iron, scavenging ROS, and restoring mitochondrial membrane potential. This activity was linked to the activation of the Nrf2 signaling pathway. nih.gov
The table below summarizes the relationship between structural features of indazole and triazole derivatives and their associated biological targets or mechanisms.
Table 2: Correlation of Structural Features with Biological Targets
| Structural Feature/Derivative Class | Biological Target/Mechanism | Resulting Activity |
|---|---|---|
| Indazole Derivative (Compound 2f) | Upregulation of Bax; Downregulation of Bcl-2; Increased ROS | Anticancer (Apoptosis Induction) rsc.orgnih.gov |
| 1,2,4-Triazole Derivatives | Tubulin Polymerization | Anticancer (Cell Cycle Arrest) nih.gov |
| 1,2,4-Triazole-Mefenamic Acid Hybrids | EGFR Tyrosine Kinase | Anticancer (Apoptosis, S and G2/M Arrest) pensoft.net |
| Phenyl-Indazoles with Electron-Withdrawing Groups | Unspecified protozoal targets | Antiprotozoal nih.gov |
| 5,6-Diaryl-1,2,4-Triazines | G-Protein-Coupled Receptor 84 (GPR84) | GPR84 Antagonism nih.gov |
| 1,2,4-Triazole Derivatives | Nrf2 Signaling Pathway; ROS Scavenging | Neuroprotection nih.gov |
Computational Chemistry and Molecular Modeling of Triazinoindazole Compounds
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation or its density-based equivalent, these methods can predict a wide range of molecular characteristics from first principles.
Density Functional Theory (DFT) has become a standard method for investigating the conformational and electronic properties of heterocyclic systems, including triazinoindazole derivatives. researchgate.netresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), allow for the optimization of molecular geometries to find the most stable conformations. researchgate.netresearchgate.net This analysis is crucial as the three-dimensional shape of a molecule dictates its interaction with biological targets.
Studies on related triazole and quinazoline (B50416) structures have demonstrated that DFT-optimized geometries show good agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.gov For instance, calculations on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, after optimizing atomic positions, yielded bond lengths and angles that were in better agreement with experimental data than other computational methods. nih.govrsc.org This accuracy is attributed to the method's ability to account for electron correlation effects. rsc.org
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net FMO analysis has been used to understand the reactivity of various triazole derivatives. researchgate.netresearchgate.net For example, in one study, the HOMO-LUMO gap for a triazolone derivative was found to be 5.3601 eV, indicating high stability. researchgate.net The energy gap can be influenced by different substituents on the core ring structure, allowing for the tuning of the molecule's electronic properties and reactivity. researchgate.net
Quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide further insights into the molecule's behavior in chemical reactions. researchgate.net
Table 1: Selected Frontier Molecular Orbital (FMO) Data for Related Heterocyclic Compounds
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Study Finding |
| 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | - | - | 5.3601 | High kinetic stability. researchgate.net |
| 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione | - | - | 3.1 | Indirect energy gap. nih.govrsc.org |
| Triazole/Tetrazole Derivatives | - | - | - | Small band gap indicated considerable chemical activity. researchgate.net |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular bonding interactions within a molecule. eurjchem.com It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, which stabilizes the molecule. These stabilizing interactions, such as hyperconjugation, can be quantified as second-order perturbation energies.
NBO analysis on related triazole-thione compounds has been performed to understand their structural characteristics and thermodynamic functions. researchgate.net This method can identify key intramolecular interactions, such as hydrogen bonds, that play a significant role in determining the molecule's final conformation and stability. By analyzing the donor-acceptor interactions, researchers can gain a deeper understanding of the electronic communication between different parts of the molecular framework.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net
Typically, red regions indicate negative electrostatic potential and are associated with sites for electrophilic attack, often corresponding to lone pairs of heteroatoms. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net In studies of various triazole derivatives, MEP maps have shown that nitrogen atoms of the triazole ring and oxygen or sulfur atoms of carbonyl/thiocarbonyl groups are in the negative potential (red) region, identifying them as nucleophilic centers. researchgate.netresearchgate.net This information is critical for understanding intermolecular interactions, particularly in the context of ligand-receptor binding where electrostatic complementarity is key. nih.gov
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov It is an essential tool in drug discovery for predicting binding modes and affinities. nih.gov
Molecular docking studies have been extensively used to investigate how triazole, triazine, and indazole derivatives interact with various protein targets, providing a basis for understanding their mechanism of action at the molecular level. nih.govnih.govresearchgate.net These studies help elucidate the binding mode, identify key amino acid residues involved in the interaction, and predict the binding energy, which correlates with the ligand's inhibitory activity. nih.gov
For example, docking studies on 1,2,4-triazole (B32235) derivatives have been performed against several protein targets:
VEGFR-2: In a study of 1,2,4-triazole-tethered indolinones, docking simulations of the most potent inhibitor into the ATP binding site of VEGFR-2 revealed strong binding with key amino acid residues, explaining its inhibitory action. nih.gov
DHFR: Docking of trisubstituted triazine derivatives into the dihydrofolate reductase (DHFR) enzyme from P. falciparum resulted in binding energy scores ranging from -7.14 to -10.72 kcal/mol, with a strong correlation observed between the computational dock scores and experimental inhibitory activities. nih.gov
COX-2: Docking of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives into the cyclooxygenase-2 (COX-2) binding pocket helped to illuminate their binding features and preference over the COX-1 isoform. nih.gov The polar substituent on the triazole ring was found to form hydrogen bonds with Tyr355 and Arg120, mimicking the interaction of known inhibitors. nih.gov
PD-L1: Novel 4-phenyl-1H-indazole derivatives have been identified as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov
These studies demonstrate that the triazinoindazole scaffold can fit into the active sites of various enzymes, forming interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with crucial amino acid residues. This detailed interaction analysis is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov
Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Cores
| Compound Class | Protein Target | Key Findings | Reference(s) |
| 1,2,4-Triazole-tethered indolinones | VEGFR-2 | Potent analogs showed strong binding with vital amino acids in the ATP binding site. | nih.gov |
| Trisubstituted triazine derivatives | DHFR (P. falciparum) | Binding energies correlated well with experimental anti-malarial activity (r = 0.961). | nih.gov |
| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives | COX-2 | Docking revealed a preference for COX-2 and identified key hydrogen bonding interactions. | nih.gov |
| 1,2,3-Triazole incorporated 1,3,4-oxadiazole-Triazines | Multiple Cancer Targets | Compounds with high potency showed superior interactions and minimum binding energy. | nih.gov |
| 4-phenyl-1H-indazole derivatives | PD-L1 | Compound Z13 bound to PD-L1 with high affinity (KD = 231 nM for hPD-L1). | nih.gov |
Prediction of Binding Affinities and Optimal Binding Poses
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug molecule, such as a derivative of 4-Phenyl(1,2,4)triazino(4,3-b)indazole, and its biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding energy.
In studies of related triazole and triazolo-triazine systems, molecular docking has been successfully employed to identify key interactions and predict binding affinities. For instance, in the investigation of triazole benzene (B151609) sulfonamide derivatives as inhibitors of human carbonic anhydrase IX, molecular docking revealed crucial hydrogen bonding and pi-pi stacking interactions with amino acid residues like Gln92, Val130, and Thr200. nih.gov Similarly, docking studies on nih.govfrontiersin.orgresearchgate.nettriazolo[3,4-b] frontiersin.orgresearchgate.netnih.govthiadiazole derivatives with S. aureus Tar M showed favorable poses with low binding energies, suggesting their potential as inhibitors. museonaturalistico.it
For the this compound scaffold, it is hypothesized that the phenyl group can engage in hydrophobic or pi-pi interactions, while the nitrogen atoms of the triazino-indazole core can act as hydrogen bond acceptors. The specific binding pose and affinity will, of course, depend on the topology and chemical nature of the target's active site.
A study on naphtho[2,1-e]pyrazolo[5,1-c] nih.govfrontiersin.orgresearchgate.nettriazines, which share a fused heterocyclic system, demonstrated that compounds with a phenyl group exhibited interactions with residues like Asp651, which were not observed in analogs lacking this group, highlighting the significant contribution of the phenyl moiety to binding. mdpi.com The binding affinities for these compounds were calculated using AutoDock Vina, with the best results obtained for phenyl-substituted derivatives. mdpi.com
Interactive Table: Predicted Binding Affinities of Related Triazole Derivatives
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Triazole Benzene Sulfonamides | Human Carbonic Anhydrase IX (5FL4) | -7.9 to -8.3 | Gln92, Val130, Thr200, Thr201, Leu199, Asp131 | nih.gov |
| 1,2,4-Triazole-based Acetamides | c-kit Tyrosine Kinase | -176.749 | Not Specified | nih.gov |
| 1,2,4-Triazole-based Acetamides | Protein Kinase B | -170.066 | Not Specified | nih.gov |
| Naphtho[2,1-e]pyrazolo[5,1-c] nih.govfrontiersin.orgresearchgate.nettriazines | Epidermal Growth Factor-like Receptor (3GCW) | Not Specified | Asp651 | mdpi.com |
| 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 | DNA-dependent protein kinase (DNA-PK) | -7.0 | ASN A3927, LEU A3806 | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the binding pose, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system, providing a more realistic representation of the ligand-receptor complex in a simulated physiological environment. MD simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction.
In a study on triazole inhibitors of CYP51, MD simulations were conducted for 200 nanoseconds to investigate the structural stability of the enzyme-inhibitor complexes. frontiersin.org The root-mean-square deviation (RMSD) of the protein backbone and inhibitor heavy atoms were monitored to ensure the systems reached equilibrium. frontiersin.org Such analyses are critical for validating the initial docking results and understanding the dynamic nature of the binding.
For a cocrystal of hexanitrohexaazaisowurtzitane (B163516) (CL-20) and a triazolo[5,1-c] nih.govfrontiersin.orgresearchgate.nettriazine derivative (TTX), MD simulations were used to demonstrate strong intermolecular interactions, including the formation of hydrogen bonds. bohrium.comresearchgate.net The stability of the cocrystal structure was assessed by calculating the binding energy and analyzing the radial distribution function (RDF). bohrium.comresearchgate.net These simulations provide insights into the forces holding the complex together over time.
Applying MD simulations to this compound would allow researchers to assess the stability of its binding to a target protein, observe conformational changes in both the ligand and the receptor, and calculate binding free energies, which are often more accurate than the scoring functions used in molecular docking.
Interactive Table: Key Findings from MD Simulations of Related Triazole Systems
| System | Simulation Length | Key Findings | Analytical Metrics | Reference |
| Triazole inhibitors with CYP51 | 200 ns | System reached equilibrium, non-polar interactions are key for binding. | RMSD, Binding Free Energy | frontiersin.org |
| CL-20/TTX cocrystal | Not Specified | Strong intermolecular interactions, formation of hydrogen bonds. | Binding Energy, Radial Distribution Function (RDF) | bohrium.comresearchgate.net |
| Triazole benzene sulfonamides with hCA IX | Not Specified | Confirmed binding modes and assessed discrepancies from docking. | Not Specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
For a series of nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b] nih.govfrontiersin.orgresearchgate.netajchem-a.comtetrazine derivatives, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed. nih.gov These models yielded high cross-validated q² values (0.716 for CoMFA and 0.723 for CoMSIA), indicating good predictive ability. nih.gov The resulting contour maps from these analyses can guide the design of more potent analogs by highlighting regions where steric bulk, electrostatic charge, or other properties should be modified.
In another study on triazole benzene sulfonamide derivatives, a statistically validated QSAR model was used to predict the bioactivity of novel lead compounds. nih.gov The model helped in identifying that a methyl carboxamide linker on the triazole ring along with an N-pyridyl-3-yl heterocyclic ring were favorable for activity. nih.gov
For the this compound scaffold, a QSAR study would involve synthesizing a library of derivatives with variations at different positions of the fused ring system and the phenyl group. The biological activity of these compounds would be determined experimentally, and this data would then be used to build a QSAR model. Such a model would be invaluable for the rational design of new derivatives with enhanced potency and selectivity.
Interactive Table: QSAR Model Statistics for Related Triazole Compounds
| Compound Series | QSAR Method | q² (Cross-validated r²) | r² (Non-validated r²) | Key Descriptors/Insights | Reference |
| nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b] nih.govfrontiersin.orgresearchgate.netajchem-a.comtetrazines | CoMFA | 0.716 | 0.985 | Steric and electrostatic fields | nih.gov |
| nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b] nih.govfrontiersin.orgresearchgate.netajchem-a.comtetrazines | CoMSIA | 0.723 | 0.976 | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | nih.gov |
| Triazole benzene sulfonamides | Not Specified | Not Specified | Not Specified | Favorable linkers and substituent groups identified for bioactivity. | nih.gov |
Future Research Directions and Advanced Therapeutic Potential
Rational Design of Novel 4-Phenyl(1,2,4)triazino(4,3-b)indazole Analogues for Enhanced Specificity and Efficacy
Structure-Activity Relationship (SAR) Studies:
A primary focus will be on elucidating the structure-activity relationship (SAR) of this scaffold. This involves synthesizing a library of derivatives with modifications at key positions, such as the phenyl ring and the indazole and triazine cores, and evaluating their biological activity. For instance, studies on related indazole-based diarylurea derivatives have shown that substitutions on the indazole ring and the positioning of nitrogen atoms in adjacent rings play a crucial role in their anti-proliferative activity. nih.gov Similarly, research on other 1,2,4-triazole (B32235) derivatives has demonstrated that the nature and position of substituents significantly influence their anticancer and antimicrobial properties. nih.gov
Pharmacophore Hybridization:
Another promising approach is pharmacophore hybridization, which involves combining the this compound scaffold with other known pharmacologically active moieties. This strategy has been successfully employed with other triazole-containing compounds to create hybrids with enhanced potency and selectivity. For example, combining a 1,2,3-triazole ring with an indole (B1671886) or steroid scaffold has led to the development of potent anticancer agents. nih.gov
Table 1: Potential Modifications for SAR Studies of this compound Analogues
| Modification Site | Potential Substituents | Desired Outcome |
| Phenyl Ring | Electron-donating groups (e.g., -OCH3, -CH3), Electron-withdrawing groups (e.g., -Cl, -F, -NO2), Heterocyclic rings | Enhance binding affinity, improve pharmacokinetic properties |
| Indazole Core | Halogens, Alkyl groups, Amino groups | Modulate lipophilicity, introduce new interaction points |
| Triazine Core | Small alkyl groups, Aromatic rings | Alter steric and electronic properties for improved target engagement |
Exploration of Undiscovered Biological Targets and Deeper Mechanisms of Action
While the biological targets of the parent compound are not yet fully elucidated, the constituent indazole and triazine moieties are known to interact with a variety of biological molecules, suggesting a broad range of potential targets for this compound.
Potential Biological Targets:
Protein Kinases: Indazole derivatives are known to inhibit various protein kinases, which are often dysregulated in cancer and inflammatory diseases. researchgate.net Fused triazole systems have also been developed as potent protein kinase inhibitors. nih.gov Therefore, it is highly probable that this compound analogues could target kinases such as CK1δ, which is implicated in neurodegenerative diseases. nih.gov
DNA and Associated Enzymes: Some fused 1,2,4-triazine (B1199460) derivatives have been found to exert their antitumor effects by binding to DNA. nih.gov Future research could investigate the potential of this compound to intercalate with DNA or inhibit enzymes involved in DNA replication and repair.
Neddylation Pathway: Recent studies have identified 1,2,4-triazine-based derivatives as inhibitors of the neddylation pathway, a novel target for cancer therapy. nih.gov This opens up the possibility that this compound could also modulate this pathway.
Mechanisms of Action:
The potential mechanisms of action for these compounds are likely to be diverse. Based on studies of related molecules, future investigations should explore:
Induction of Apoptosis: Many anticancer agents containing indazole or triazole rings have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key apoptotic proteins like caspases and the Bcl-2 family. rsc.org
Cell Cycle Arrest: The ability to halt the cell cycle is another common mechanism for anticancer drugs. Research on 1,2,3-triazole-containing compounds has shown that they can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. frontiersin.org
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. Some indazole derivatives have shown potential in this area and future studies could explore if this compound analogues can inhibit key regulators of angiogenesis. mdpi.com
Integration of Advanced Computational Approaches for Accelerated Drug Discovery
Advanced computational techniques are indispensable for accelerating the discovery and development of novel this compound analogues. These methods can predict the biological activity of virtual compounds, thereby saving significant time and resources in the laboratory.
In Silico Screening and Molecular Docking:
Virtual Screening: Large chemical databases can be screened in silico to identify compounds with a high probability of binding to a specific biological target. nih.gov This approach can be used to find novel derivatives of this compound with desired activities.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to understand the binding mode of this compound analogues with their targets and to guide the design of more potent inhibitors. nih.gov For example, docking studies on naphtho[2,1-e]pyrazolo[5,1-c] nih.goveurekaselect.comdergipark.org.trtriazines have provided insights into their binding with biological targets. mdpi.com
Pharmacophore Modeling and QSAR:
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for this compound could be developed to screen for new compounds with similar activity profiles. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed analogues before their synthesis. researchgate.net
Table 2: Computational Tools in the Development of this compound Analogues
| Computational Approach | Application | Expected Outcome |
| Virtual Screening | Identification of new derivatives from large compound libraries. | A list of hit compounds for further experimental validation. |
| Molecular Docking | Predicting the binding mode and affinity of analogues to their target. | Understanding key interactions and guiding rational design. |
| Pharmacophore Modeling | Defining the essential features for biological activity. | A 3D model for screening new compounds and designing novel scaffolds. |
| QSAR | Predicting the biological activity of unsynthesized compounds. | Prioritization of synthetic targets with high predicted potency. |
Investigating Synergistic Effects with Established Therapeutic Modalities (Theoretical Research Only)
A promising avenue for future theoretical research is to investigate the potential synergistic effects of this compound analogues when used in combination with existing therapeutic modalities, such as chemotherapy and immunotherapy.
Combination with Chemotherapy:
Many cancer treatments involve a combination of drugs to enhance efficacy and overcome drug resistance. Theoretical studies could explore the potential for this compound derivatives to sensitize cancer cells to conventional chemotherapeutic agents. For instance, the 1,2,3-triazole-containing agent carboxyamidotriazole (B1668434) has been shown to synergize with sorafenib (B1663141) in combating non-small cell lung cancer. nih.gov
Combination with Immunotherapy:
Immunotherapy is a revolutionary approach to cancer treatment. Theoretical models could investigate whether this compound analogues could modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.
Table 3: Theoretical Synergistic Research Directions
| Combination Modality | Theoretical Research Focus | Potential Advantage |
| Chemotherapy | Modeling the interaction of this compound analogues with pathways that confer resistance to standard chemotherapeutics. | Overcoming drug resistance, reducing required doses of cytotoxic drugs. |
| Immunotherapy | Investigating the potential of the analogues to modulate immune cell populations or cytokine profiles within the tumor microenvironment through computational models. | Enhancing the anti-tumor immune response, broadening the applicability of immunotherapy. |
| Targeted Therapy | Exploring through in silico models the combined effect of a this compound analogue and a targeted drug on specific signaling pathways. | Achieving a more complete blockade of cancer-driving pathways. |
Q & A
Q. Table 1: Example Synthetic Conditions
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Schiff base formation | Ethanol, glacial acetic acid, reflux | 60–75% | |
| Acylation | Acetyl chloride/DMF, reflux | ~70% |
Basic: What spectroscopic techniques are critical for characterizing triazinoindazole derivatives?
Methodological Answer:
- NMR : H and C NMR are essential for confirming substituent positions and aromatic proton environments. For fluorinated analogs, F NMR is used to verify fluorine integration .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for halogenated derivatives (e.g., Cl or F substituents) .
- IR spectroscopy : C=N stretching (1600–1650 cm) and N-H bonds (3200–3400 cm) validate the triazino ring and substituent functional groups .
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer:
Contradictions often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or pathogen strains (e.g., C. albicans vs. A. fumigatus) impact IC values. Standardize assays using CLSI guidelines .
- Compound purity : Impurities from incomplete crystallization (e.g., residual DMSO) may skew results. Validate purity via HPLC (>95%) before testing .
- Structural analogs : Minor substituent changes (e.g., 4-fluorophenyl vs. 2,4-dichlorophenoxy) drastically alter activity. Use SAR (structure-activity relationship) models to rationalize discrepancies .
Advanced: What strategies optimize reaction yields for triazinoindazole acylation?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amino groups, improving acylation efficiency. Avoid protic solvents (e.g., ethanol) for electrophilic reagents like acetyl chloride .
- Catalyst use : Piperidine or acetic acid accelerates Schiff base formation, reducing reaction time from 18 hours to 6–8 hours .
- Temperature control : Reflux at 80–100°C maximizes cyclization rates while minimizing side reactions (e.g., hydrolysis) .
Q. Table 2: Yield Optimization Examples
| Modification | Improved Yield | Conditions | Reference |
|---|---|---|---|
| DMSO vs. ethanol | 65% → 78% | Reflux, 12 hours | |
| Piperidine catalyst | 60% → 85% | Ethanol, 6 hours |
Advanced: How do substituents on the triazinoindazole core influence iron chelation and antiproliferative activity?
Methodological Answer:
- Pyridinocycloalkyl moieties : Enhance iron-binding via lone pairs on nitrogen atoms. Derivatives with 4-pyridyl groups show 2–3× higher chelation efficiency than phenyl analogs .
- Electron-withdrawing groups : Fluorine or nitro groups at the 4-position increase lipophilicity, improving membrane permeability and antiproliferative activity (IC < 10 µM in HepG2 cells) .
- Steric effects : Bulky substituents (e.g., cyclohexylurea) reduce activity by hindering target binding. Use molecular docking to predict optimal substituent size .
Basic: What in vitro assays are commonly used to evaluate biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI M07/M38) against Gram-positive bacteria (S. aureus) and fungi (C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., HIV-1 protease) using fluorogenic substrates .
Advanced: What mechanistic insights explain the antifungal activity of thioether-linked triazinoindazoles?
Methodological Answer:
- Thiol-mediated uptake : Thioether groups enhance cellular uptake via interaction with membrane thiols, increasing intracellular concentration .
- Ergosterol biosynthesis inhibition : Analogous to azoles, triazinoindazoles bind to lanosterol 14α-demethylase, disrupting fungal membrane integrity .
- Resistance mitigation : Structural rigidity reduces susceptibility to efflux pumps (e.g., C. albicans CDR1) compared to flexible azoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
